molecular formula C13H17N3O3S B2482102 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea CAS No. 343375-02-0

1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea

Cat. No.: B2482102
CAS No.: 343375-02-0
M. Wt: 295.36
InChI Key: BEONDPZRVGHOIJ-UHFFFAOYSA-N
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Description

1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with 2-methoxyethyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly in designing compounds with anticancer or antimicrobial properties.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The cyano and thiourea groups could play crucial roles in binding to the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)urea: Similar structure but with a urea group instead of a thiourea group.

    1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)guanidine: Contains a guanidine group instead of a thiourea group.

Uniqueness

1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea is unique due to the presence of both cyano and thiourea groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-17-5-4-15-13(20)16-10-7-12(19-3)11(18-2)6-9(10)8-14/h6-7H,4-5H2,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEONDPZRVGHOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=CC(=C(C=C1C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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